4-Morpholin-4-yl-1-phenylsulfanylbutan-2-amine;dihydrochloride
Description
4-Morpholin-4-yl-1-phenylsulfanylbutan-2-amine dihydrochloride is a dihydrochloride salt featuring a morpholine ring, a phenylsulfanyl group, and a butan-2-amine backbone. Dihydrochloride salts are commonly employed to enhance solubility and stability in drug development .
Properties
Molecular Formula |
C14H24Cl2N2OS |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-morpholin-4-yl-1-phenylsulfanylbutan-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2OS.2ClH/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14;;/h1-5,13H,6-12,15H2;2*1H |
InChI Key |
JBZWTLMYNAUBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(CSC2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Vanoxerine Dihydrochloride
- Molecular Formula : C₁₈H₂₃Cl₂N₃O
- Target/Activity : CDK2/4/6 triple inhibitor with broad anticancer activity.
- IC₅₀ : 3.79–4.04 µM in liver cancer cell lines (QGY7703, Huh7) .
- Key Features :
- Inhibits cell cycle progression and induces apoptosis.
- Broader activity spectrum compared to selective CDK2 or CDK4/6 inhibitors.
- Requires tailored drug delivery systems due to physicochemical variability.
GBR 12783 Dihydrochloride
- Molecular Formula : C₂₈H₃₂N₂O·2HCl
- Target/Activity : Potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes) .
- Physical Properties : White solid, ≥99% purity, molecular weight 485.5 g/mol.
- Structural Similarity : Contains a phenyl group and a piperazine moiety, differing in the absence of a morpholine ring.
Capmatinib Dihydrochloride
{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine Dihydrochloride
- Molecular Formula : C₁₃H₂₀N₂O₂·2HCl
- Structural Features: Morpholine ring linked to a phenoxyethylamine backbone.
- Computational Data : Molecular weight 309.23 g/mol, topological polar surface area 47.7 Ų, 5 rotatable bonds .
- Comparison: The phenylsulfanyl group in the target compound may confer higher lipophilicity compared to the phenoxy group in this analog.
Comparative Analysis Table
Key Differences and Implications
Pharmacological Targets: Vanoxerine targets CDKs, while GBR 12783 inhibits dopamine uptake.
Physicochemical Properties: Capmatinib’s pH-dependent solubility and polymorphism underscore the need for rigorous characterization of the target compound’s solid-state properties . The phenylsulfanyl group in the target compound likely increases lipophilicity compared to phenoxy-containing analogs, affecting bioavailability .
Synthetic Considerations: Dihydrochloride salts (e.g., vanoxerine, GBR 12783) are often synthesized via amine hydrochloridation, yielding amorphous or crystalline solids .
Q & A
Q. What are the standard synthetic routes for 4-Morpholin-4-yl-1-phenylsulfanylbutan-2-amine dihydrochloride?
The synthesis typically involves two key steps: (1) Formation of the primary amine via nucleophilic substitution or reductive amination, followed by (2) salt formation using concentrated hydrochloric acid under controlled pH and temperature (4–6°C) to ensure stability and purity. Reaction solvents like ethanol or dichloromethane are commonly employed, and intermediates are purified via recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic methods are employed for structural elucidation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the morpholine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and phenylsulfanyl moiety (aromatic protons at δ 7.0–7.5 ppm).
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Software suites like SHELXL and WinGX are used to refine crystal structures, analyze bond lengths/angles, and confirm the dihydrochloride salt formation .
Q. What is the role of the morpholine ring in the compound’s bioactivity?
The morpholine moiety enhances solubility in aqueous media and participates in hydrogen bonding with biological targets (e.g., enzymes or receptors). Its electron-rich oxygen atom can stabilize transition states during enzymatic interactions, as observed in related morpholine derivatives .
Q. How does the dihydrochloride salt form improve research utility?
The dihydrochloride salt increases water solubility and stability compared to the free base, facilitating in vitro assays and pharmacokinetic studies. Salt formation also reduces hygroscopicity, simplifying storage and handling .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Catalyst Selection: Use palladium or nickel catalysts for efficient reductive amination.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
- Purification: Employ gradient elution in HPLC or flash chromatography to isolate high-purity fractions (>98%). Monitor by TLC or LC-MS for real-time quality control .
Q. What experimental strategies resolve contradictions in reported biological activities?
- Assay Standardization: Control variables like pH, temperature, and cell line viability (e.g., use MTT assays for cytotoxicity).
- Orthogonal Validation: Combine enzyme inhibition assays with surface plasmon resonance (SPR) to confirm binding affinities.
- Reproducibility Checks: Replicate studies under identical conditions and cross-validate with independent labs .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Modification: Replace the phenylsulfanyl group with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to assess activity changes.
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors).
- In Vitro Screening: Test derivatives against relevant cell lines (e.g., HEK-293 for GPCR activity) and compare IC₅₀ values .
Q. What computational tools aid in analyzing crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
